molecular formula C23H19FN2O2 B7695136 1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-(4-fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B7695136
M. Wt: 374.4 g/mol
InChI Key: RKWZDJAXESXYEJ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, a phenyl group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur, where the fluorobenzoyl group may be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, acidic conditions.

  • Reduction: NaBH4, H2, palladium on carbon (Pd/C) catalyst.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Derivatives with different substituents on the benzoyl group.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.

  • Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

  • 1-(3-Fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

  • 1-(2-Fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

  • 1-(4-Chlorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Uniqueness: 1-(4-Fluorobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carboxamide stands out due to its specific fluorine substitution, which can significantly affect its chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-phenyl-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-19-11-8-16(9-12-19)23(28)26-14-4-5-17-15-18(10-13-21(17)26)22(27)25-20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWZDJAXESXYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)N(C1)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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